Adoxoside

Description

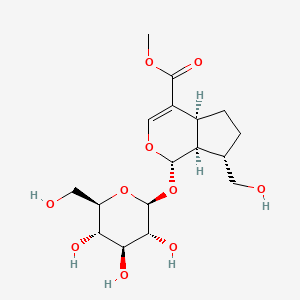

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O10 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3/t7-,8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 |

InChI Key |

MAHXAEHBKGBEBY-OBFZKGLGSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Adoxoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxoside is a naturally occurring iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, alongside available data on its physicochemical properties and potential biological significance. Due to the limited specific research on this compound, this report also incorporates information on related iridoid glycosides from the Viburnum genus to provide a broader context for its potential therapeutic applications.

Chemical Structure and Identification

This compound is characterized by a core iridoid skeleton glycosidically linked to a glucose molecule. Its systematic identification is established through its unique chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [1] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| CAS Number | 42830-26-2 | [1] |

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 390.38 | g/mol | [1] |

| XLogP3 | -2.4 | [1] | |

| Hydrogen Bond Donors | 5 | [1] | |

| Hydrogen Bond Acceptors | 10 | [1] | |

| Rotatable Bond Count | 6 | [1] | |

| Exact Mass | 390.152597 | Da | [1] |

| Topological Polar Surface Area | 149 Ų | [1] | |

| Heavy Atom Count | 27 | [1] | |

| Complexity | 566 | [1] |

Biological Activities and Potential Significance

Direct experimental data on the biological activities of this compound is limited. However, its structural classification as an iridoid glycoside and its origin from plants of the Viburnum genus suggest potential therapeutic properties. Iridoid glycosides isolated from Viburnum species have demonstrated a range of biological effects, including:

-

Antimicrobial Activity : Compounds from Viburnum species have shown inhibitory effects against various microorganisms.[2][3]

-

Anti-inflammatory Activity : Several iridoids and other phytochemicals from this genus possess anti-inflammatory properties.[2]

-

Antioxidant Activity : Many constituents of Viburnum plants exhibit antioxidant capabilities.[2]

It is important to note that these activities are attributed to the genus and the class of compounds and require specific experimental validation for this compound.

Experimental Protocols

General Protocol for Isolation and Characterization of Iridoid Glycosides:

-

Extraction : Dried and powdered plant material (e.g., leaves, stems of Viburnum species) is subjected to solvent extraction, typically using methanol or ethanol. This process is often performed at room temperature with agitation or through Soxhlet extraction.

-

Fractionation : The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification : The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:

-

Column Chromatography : Using silica gel or reversed-phase C18 silica gel as the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification of the isolated compounds.

-

-

Structure Elucidation : The chemical structure of the purified compound (this compound) is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.

-

Signaling Pathways

There is currently no specific information available regarding the signaling pathways modulated by this compound. However, research on other iridoid glycosides and extracts from related plants suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress. For instance, some natural products have been shown to modulate pathways such as the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. Further research is necessary to determine if this compound exhibits similar activities.

Conclusion

This compound is an iridoid glycoside with a well-defined chemical structure. While specific biological data for this compound is scarce, its structural class and botanical origin suggest potential for further investigation in drug discovery and development. The information provided in this guide on related compounds from the Viburnum genus offers a foundation for future research into the pharmacological profile of this compound. Comprehensive studies are required to elucidate its specific biological activities, mechanism of action, and therapeutic potential.

References

The Botanical Treasury of Adoxoside: A Technical Guide to Its Natural Sources and Extraction

For Immediate Release

A comprehensive technical guide detailing the natural origins, extraction protocols, and biological significance of Adoxoside, an iridoid glycoside with promising therapeutic potential.

This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current scientific knowledge on this compound. The document focuses on its primary plant sources, quantitative abundance, detailed experimental procedures for its isolation and analysis, and insights into its potential biological activities.

Natural Provenance of this compound

This compound is a naturally occurring iridoid glycoside found within a select group of plants, primarily belonging to the Adoxaceae family. Meticulous scientific investigations have identified several key botanical sources of this compound.

The primary plant species recognized for containing this compound include:

-

Adoxa moschatellina (Moschatel): This is the namesake plant from which this compound was first identified. It is a small, herbaceous perennial that thrives in damp, shaded woodland environments.

-

Sambucus ebulus (Dwarf Elder): A herbaceous species of elder, this plant is another significant source of this compound. It is native to southern and central Europe and southwest Asia.[1][2]

-

Viburnum japonicum (Japanese Viburnum): This evergreen shrub, native to Japan, has also been reported to contain this compound.[3][4][5]

-

Fouquieria splendens (Ocotillo): Found in the deserts of the Southwestern United States and northern Mexico, this distinctive plant is another documented source of this compound.

Quantitative Analysis of this compound in Plant Sources

While this compound has been identified in the aforementioned species, quantitative data on its concentration remains a subject of ongoing research. The table below summarizes the available information on the content of related phenolic compounds in Sambucus ebulus, which provides context for the phytochemical profile of one of this compound's key sources. Direct quantitative data for this compound is still being elucidated in the scientific literature.

| Plant Source | Plant Part | Compound Class | Key Compounds Identified | Concentration Range (mg/100g DW) |

| Sambucus ebulus | Fruits | Phenolic Acids | Neochlorogenic acid, Chlorogenic acid | Not explicitly quantified for this compound |

| Sambucus ebulus | Fruits | Anthocyanins | Cyanidin-3-O-galactoside | 382.15 (µg/mL of extract) |

| Sambucus ebulus | Fruits | Proanthocyanidins | Epicatechin | 322.37 (µg/mL of extract) |

DW: Dry Weight. Data for Sambucus ebulus is based on a study of its fruit extract and provides an overview of its phytochemical composition.[6] Specific quantification of this compound is not detailed in this particular study.

Experimental Protocols: From Plant to Pure Compound

The isolation and quantification of this compound from its natural sources involve a multi-step process requiring meticulous attention to detail. The following sections outline the key experimental methodologies.

Extraction of this compound from Plant Material

This protocol provides a general workflow for the extraction of this compound from plant tissues.

References

- 1. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Adoxoside: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adoxoside is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-characterized iridoid glycoside, Monotropein, to provide researchers with a foundational understanding of the expected properties and relevant experimental methodologies. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a structured presentation of data, detailed experimental protocols, and visualizations of pertinent signaling pathways.

Introduction

This compound belongs to the iridoid glycoside class of monoterpenoids, which are widely distributed in the plant kingdom and are known for a diverse range of biological activities. Iridoid glycosides are characterized by a cyclopentane[c]pyran ring system. The potential pharmacological activities of these compounds, including antimicrobial and anti-inflammatory effects, make them attractive candidates for drug discovery and development. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.

Physical and Chemical Properties

While specific experimental data for this compound is limited, its fundamental properties have been computed and are available through databases such as PubChem.[1] To provide a more complete picture for researchers, the experimentally determined properties of the related iridoid glycoside, Monotropein, are also presented.

General Properties

A summary of the general chemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₀ | PubChem[1] |

| Molecular Weight | 390.4 g/mol | PubChem[1] |

| CAS Number | 42830-26-2 | PubChem[1] |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | PubChem[1] |

| InChIKey | MAHXAEHBKGBEBY-OBFZKGLGSA-N | PubChem[1] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | PubChem[1] |

Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's physicochemical properties, which are crucial for predicting its behavior in biological systems. Table 2 summarizes the predicted properties of this compound.

| Property | Predicted Value | Source |

| XLogP3 | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 155 Ų | PubChem[1] |

Experimental Physicochemical Properties (with Monotropein as a Reference)

Due to the absence of published experimental data for this compound, this section provides data for Monotropein to serve as a reference for expected values for a similar iridoid glycoside.

| Property | Value (Monotropein) | Source |

| Melting Point | 162-163 °C | (Chen and Xue, 1987)[2] |

| Solubility | Soluble in water and methanol | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the iridoid core and the glucose moiety. Key signals would include those for the olefinic protons, the acetal proton, and the protons of the sugar ring.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the glucose unit.

Reference ¹³C NMR data for the related iridoid glycoside Deutzioside is available in the SpectraBase database, which can serve as a guide for interpreting the spectrum of this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For iridoid glycosides like this compound, electrospray ionization (ESI) is a common technique.

-

Expected Fragmentation: The mass spectrum of this compound would likely show a prominent peak for the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode). Characteristic fragmentation would involve the loss of the glucose moiety (a neutral loss of 162 Da) and other fragments resulting from cleavages within the iridoid core.[4][5][6]

Reference mass spectral data for Monotropein shows fragmental ions in negative ionization mode, which can be a useful comparison for this compound analysis.[2][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretching: A strong absorption around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C stretching: A band in the 1640-1680 cm⁻¹ region for the double bond in the iridoid ring.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) due to the various C-O bonds in the glycoside and alcohol functionalities.

The infrared absorption spectrum for Monotropein shows peaks at 3580, 1700, 1675, 1645, and 1618 cm⁻¹, which aligns with the expected functional groups.[2]

Biological Activity and Mechanism of Action

This compound is classified as a saponin and is expected to exhibit antimicrobial properties. The broader class of iridoid glycosides is also known for a range of biological activities, including anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial action of saponins is often attributed to their ability to disrupt microbial cell membranes. This can lead to increased membrane permeability and eventual cell lysis.

Anti-inflammatory Activity

Many iridoid glycosides have demonstrated anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.[8][9][10][11] Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[12][13] Iridoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[8][14][15]

-

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including inflammatory signals.[16][17] Inhibition of the MAPK pathway by iridoid glycosides can lead to a reduction in the production of inflammatory mediators.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments that are relevant for the investigation of this compound's biological activities. These are generalized protocols that can be adapted for specific experimental needs.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain overnight in an appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of mammalian cells.

-

Cell Seeding:

-

Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a predetermined density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

-

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and other iridoid glycosides.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial biological screening of a natural product like this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents an intriguing natural product with potential for further investigation as a therapeutic agent. While specific experimental data on this compound is currently sparse, this guide provides a comprehensive framework for researchers by summarizing its known properties and leveraging data from the closely related iridoid glycoside, Monotropein. The provided experimental protocols and pathway diagrams offer a starting point for the systematic evaluation of this compound's biological activities and mechanisms of action. Further research is warranted to fully elucidate the physicochemical properties and pharmacological potential of this promising compound.

References

- 1. This compound | C17H26O10 | CID 11079666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monotropein: A comprehensive review of biosynthesis, physicochemical properties, pharmacokinetics, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK signaling pathway | Abcam [abcam.com]

- 18. Frontiers | Monotropein: A comprehensive review of biosynthesis, physicochemical properties, pharmacokinetics, and pharmacology [frontiersin.org]

- 19. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

Adoxoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on Adoxoside, a naturally occurring iridoid glycoside. While detailed experimental data and comprehensive biological activity studies are limited in the public domain, this document consolidates the fundamental physicochemical properties of the compound.

Core Physicochemical Data

The essential identifiers and properties of this compound are summarized below. This information is critical for the procurement, handling, and initial experimental design involving this compound.

| Parameter | Value | Source |

| CAS Number | 42830-26-2 | [1][2][3] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [1][4] |

| Molecular Weight | 390.38 g/mol | [3] |

| Alternate Molecular Weight | 390.4 g/mol | [1][4] |

Biological Activity and Therapeutic Potential: A Knowledge Gap

Currently, there is a notable absence of in-depth, publicly accessible research detailing the specific biological activities, mechanism of action, and signaling pathways associated with this compound. While it is classified as a saponin, a class of compounds known for a wide range of biological effects including antimicrobial and anti-inflammatory properties, specific data for this compound is not available in the reviewed literature.[1]

Researchers investigating this compound would need to undertake foundational in vitro and in vivo studies to elucidate its pharmacological profile.

Future Directions and Experimental Considerations

Given the lack of detailed information, the following experimental avenues are logical next steps for researchers interested in this compound:

-

Bioactivity Screening: A broad-based screening approach to determine its potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

-

Mechanism of Action Studies: Should bioactivity be confirmed, subsequent studies to identify the molecular targets and signaling pathways modulated by this compound will be crucial.

-

In Vivo Efficacy and Safety: Following promising in vitro results, preclinical studies in relevant animal models would be necessary to assess efficacy and safety profiles.

Due to the current lack of available data on signaling pathways or detailed experimental workflows for this compound, visualizations using Graphviz are not applicable at this time. As research on this compound progresses, such diagrams will become invaluable for illustrating its molecular interactions and experimental outcomes.

References

- 1. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H26O10 | CID 11079666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of Nox1 induces apoptosis by attenuating the AKT signaling pathway in oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Adoxoside and its role as an iridoid glycoside

An In-Depth Technical Guide to Adoxoside: An Iridoid Glycoside

Introduction

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[1] Iridoid glycosides are prevalent in a variety of plant species and are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a generalized experimental protocol for its isolation, and a discussion of its potential biological roles based on the activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Chemical Properties of this compound

This compound is chemically defined as methyl 7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-4-carboxylate.[1] It belongs to the class of organic compounds known as iridoid o-glycosides, which are iridoid monoterpenes linked to a glycosyl moiety.[1] The key chemical properties of this compound are summarized in the table below.

| Property | Data | Reference |

| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [2][4] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [2][4] |

| Molecular Weight | 390.38 g/mol | [2][4] |

| CAS Number | 42830-26-2 | [2] |

| Synonyms | This compound | [2][4] |

| Chemical Class | Iridoid o-glycoside | [1] |

Isolation of this compound

This compound was first identified in Adoxa moschatellina.[2] A generalized experimental protocol for the isolation of this compound from this plant source is outlined below. This protocol is based on standard phytochemical extraction and purification techniques for iridoid glycosides.[2]

Experimental Protocol: Isolation from Adoxa moschatellina

1. Plant Material Collection and Preparation:

-

Collection: The whole plant of Adoxa moschatellina is collected during its flowering season.[2]

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of chemical constituents.[2]

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.[2]

2. Extraction:

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring.[2]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

3. Purification:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides, being polar, are expected to remain in the aqueous phase.[2]

-

Column Chromatography: The aqueous phase is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or a polymeric adsorbent resin).[2]

-

Elution: The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.[2]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.[2]

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[2]

Workflow for this compound Isolation

Biological Activities and Potential Signaling Pathways

While specific experimental data on the biological activities of this compound are not extensively documented in the available literature, the broader class of iridoid glycosides is known to exhibit significant pharmacological effects, particularly anti-inflammatory and antioxidant properties.[2][3]

Anti-Inflammatory Activity

Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[5] In a typical inflammatory cascade, stimuli like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[5][6] Many natural compounds, including some iridoid glycosides, have been shown to suppress this activation, thereby reducing the production of inflammatory mediators.[5]

Antioxidant Activity

The antioxidant properties of natural glycosides are also well-documented.[7] One of the key mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[7][8] This enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[7]

Postulated Signaling Pathway for Iridoid Glycosides

The following diagram illustrates a generalized anti-inflammatory and antioxidant signaling pathway that is commonly modulated by bioactive natural products, including other iridoid glycosides. It is important to note that while this represents a plausible mechanism of action for this compound, further experimental validation is required to confirm its specific molecular targets and effects.

Conclusion and Future Directions

This compound is an iridoid glycoside with a well-defined chemical structure and an established, albeit generalized, isolation protocol.[2][4] While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known pharmacological profile of the iridoid glycoside class suggests that this compound holds potential as a therapeutic agent, particularly in the context of inflammatory and oxidative stress-related diseases.[3]

Future research should focus on:

-

Quantitative Biological Assays: Conducting in vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties and safety profile.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its development as a novel pharmaceutical agent.

References

- 1. PhytoBank: Showing this compound (PHY0003591) [phytobank.ca]

- 2. benchchem.com [benchchem.com]

- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H26O10 | CID 11079666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Adoxoside: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Adoxoside. Due to a lack of direct experimental data on this compound, this guide extrapolates potential mechanisms and targets based on the well-documented biological activities of the broader class of iridoid glycosides and the ethnobotanical uses of plants in which this compound is found, such as Viburnum japonicum and Fouquieria splendens. The experimental protocols and quantitative data presented herein are representative examples derived from studies on analogous compounds and are intended to serve as a guide for future research on this compound.

Introduction

This compound is a naturally occurring iridoid glycoside found in several plant species. While specific pharmacological studies on this compound are limited, the iridoid glycoside class of compounds is known to possess a wide range of biological activities, suggesting that this compound may hold significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the probable therapeutic targets of this compound, based on the established activities of structurally related compounds. The primary focus will be on its potential anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.

This document outlines key signaling pathways likely modulated by this compound, provides detailed experimental protocols for investigating these activities, and presents hypothetical quantitative data in structured tables to guide future research and development efforts.

Inferred Therapeutic Potential of this compound

Based on the known biological activities of iridoid glycosides, this compound is hypothesized to be a promising candidate for the development of novel therapeutics in the following areas:

-

Anti-inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.

-

Oxidative Stress-Related Pathologies: Including metabolic disorders and age-related diseases.

-

Neurodegenerative Disorders: Such as Alzheimer's and Parkinson's disease.

-

Oncology: Targeting various aspects of cancer progression, including proliferation, metastasis, and angiogenesis.

Potential Molecular Targets and Signaling Pathways

The therapeutic effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. It is plausible that this compound shares these mechanisms of action.

Anti-inflammatory Activity

Iridoid glycosides are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling cascades.

Key Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A pivotal regulator of inflammation. This compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Including ERK, JNK, and p38 kinases, which are crucial for the production of inflammatory mediators. This compound could potentially modulate the phosphorylation and activation of these kinases.

-

JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) Pathway: Another key pathway in cytokine signaling that could be a target for this compound.

Antioxidant Activity

Iridoid glycosides can exert antioxidant effects through direct radical scavenging and by enhancing the endogenous antioxidant defense systems.

Potential Mechanisms:

-

Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Upregulation of Antioxidant Enzymes: It may increase the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of transcription factors like Nrf2.

Neuroprotective Effects

The neuroprotective properties of iridoid glycosides are linked to their anti-inflammatory and antioxidant activities, as well as their ability to modulate specific neuro-signaling pathways.

Key Signaling Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases. This compound may promote neuronal survival by activating the PI3K/Akt pathway.

-

GSK-3β (Glycogen Synthase Kinase 3 Beta) Regulation: Inhibition of GSK-3β is a key therapeutic strategy in Alzheimer's disease. Some iridoids have been shown to inhibit this kinase.

Anticancer Activity

Iridoid glycosides have demonstrated anticancer potential through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis and angiogenesis.

Key Signaling Pathways and Processes:

-

Apoptosis Induction: this compound may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Metastasis: this compound may suppress cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs).

-

Anti-angiogenesis: It might inhibit the formation of new blood vessels that supply tumors by targeting pathways involving Vascular Endothelial Growth Factor (VEGF).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound, based on typical results observed for other bioactive iridoid glycosides. These values should be experimentally determined for this compound.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | IC₅₀ (µM) |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 10 | 35 | 25.4 |

| 25 | 58 | ||||

| 50 | 85 | ||||

| TNF-α Secretion | THP-1 | LPS (1 µg/mL) | 10 | 28 | 32.1 |

| 25 | 52 | ||||

| 50 | 79 | ||||

| IL-6 Secretion | THP-1 | LPS (1 µg/mL) | 10 | 31 | 29.8 |

| 25 | 55 | ||||

| 50 | 82 |

Table 2: Hypothetical Antioxidant Activity of this compound

| Assay | This compound Conc. (µM) | Scavenging Activity (%) | IC₅₀ (µM) |

| DPPH Radical Scavenging | 25 | 38 | 65.7 |

| 50 | 59 | ||

| 100 | 88 | ||

| ABTS Radical Scavenging | 25 | 42 | 58.3 |

| 50 | 65 | ||

| 100 | 91 |

Table 3: Hypothetical Anticancer Activity of this compound

| Assay | Cell Line | This compound Conc. (µM) | Effect (%) | IC₅₀ (µM) |

| Cytotoxicity (MTT) | MCF-7 | 25 | 25 | 55.2 |

| (Breast Cancer) | 50 | 48 | ||

| 100 | 78 | |||

| Cell Migration | MDA-MB-231 | 50 | 45 (Inhibition) | N/A |

| (Wound Healing) | (Breast Cancer) | |||

| Tube Formation | HUVEC | 50 | 62 (Inhibition) | N/A |

| (Angiogenesis) |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the therapeutic potential of this compound.

Anti-inflammatory Activity Assays

Protocol 1: Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment and Stimulation: After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Antioxidant Activity Assays

Protocol 3: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

Anticancer Activity Assays

Protocol 4: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Express cell viability as a percentage of the untreated control.

Protocol 5: Wound Healing (Scratch) Assay for Cell Migration

-

Cell Monolayer: Grow cells to confluence in a 6-well plate.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound.

-

Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Protocol 6: Tube Formation Assay for Angiogenesis

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with this compound.

-

Incubation: Incubate for 6-12 hours to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures under a microscope and quantify the total tube length and number of branch points.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its classification as an iridoid glycoside provides a strong foundation for predicting its pharmacological potential. Based on the extensive research on this class of compounds, this compound is likely to exhibit significant anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The primary molecular targets are anticipated to be key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The experimental protocols and hypothetical data presented in this whitepaper offer a comprehensive roadmap for the systematic investigation of this compound's therapeutic potential. Further research is warranted to validate these inferred targets and to fully elucidate the mechanisms of action of this promising natural product.

Unraveling the Enigma of Adoxoside: A Proposed Mechanism of Action

For Immediate Release

Shanghai, China – November 20, 2025 – While the iridoid glycoside adoxoside has been identified in plant species such as Viburnum japonicum and Fouquieria splendens, its precise mechanism of action has remained largely uncharacterized in publicly available scientific literature. This technical guide outlines a series of hypothesized mechanisms of action for this compound, drawing upon the well-documented biological activities of structurally similar iridoid glycosides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a roadmap for future investigation into the therapeutic potential of this compound.

The proposed mechanisms center on the potential for this compound to modulate key signaling pathways implicated in inflammation and apoptosis, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-Inflammatory Mechanism of Action

A primary hypothesized mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. Many iridoid glycosides have been shown to exert their anti-inflammatory effects through this pathway.[1][2] The proposed cascade is as follows:

-

Inhibition of IκBα Degradation: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. It is hypothesized that this compound may directly or indirectly inhibit the activity of the IKK complex.

-

Prevention of NF-κB Nuclear Translocation: By preventing the degradation of IκBα, this compound would sequester the NF-κB (p50/p65) dimer in the cytoplasm.

-

Downregulation of Pro-inflammatory Mediators: With NF-κB unable to translocate to the nucleus, the transcription of pro-inflammatory genes would be suppressed. This would lead to a decrease in the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Hypothesized Pro-Apoptotic Mechanism in Cancer Cells

A second major hypothesized mechanism for this compound is the induction of apoptosis in cancer cells through the modulation of the MAPK and intrinsic apoptotic pathways. Several iridoid glycosides have demonstrated anti-cancer activity through these mechanisms.[5][6]

-

Modulation of MAPK Signaling: this compound may differentially modulate the phosphorylation of key MAPK proteins. Specifically, it is proposed that this compound could inhibit the phosphorylation of pro-survival kinases such as Extracellular signal-Regulated Kinase (ERK), while promoting the phosphorylation of pro-apoptotic kinases like c-Jun N-terminal Kinase (JNK) and p38 MAPK.[7][8]

-

Regulation of Bcl-2 Family Proteins: The altered MAPK signaling could, in turn, regulate the expression of Bcl-2 family proteins. It is hypothesized that this compound would decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.

-

Induction of the Intrinsic Apoptotic Pathway: The increased Bax/Bcl-2 ratio would lead to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c would then bind to Apaf-1, forming the apoptosome and activating the initiator caspase-9. Activated caspase-9 would then cleave and activate the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanisms of action.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 25.3 ± 3.1 | 10.1 ± 1.5 | 15.8 ± 2.2 |

| LPS (1 µg/mL) | 1589.6 ± 120.4 | 850.2 ± 75.9 | 1245.7 ± 110.3 |

| LPS + this compound (10 µM) | 875.4 ± 65.7 | 460.1 ± 42.8 | 680.9 ± 59.1 |

| LPS + this compound (25 µM) | 452.1 ± 38.9 | 235.6 ± 25.1 | 350.4 ± 30.7 |

| LPS + this compound (50 µM) | 210.8 ± 19.5 | 110.3 ± 12.4 | 165.2 ± 15.8 |

Table 2: Effect of this compound on Apoptosis and Bcl-2/Bax Expression in A549 Human Lung Cancer Cells

| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | Bcl-2 Protein Expression (Relative to β-actin) | Bax Protein Expression (Relative to β-actin) |

| Vehicle Control | 2.1 ± 0.5 | 0.95 ± 0.08 | 0.21 ± 0.03 |

| This compound (25 µM) | 15.8 ± 1.9 | 0.68 ± 0.06 | 0.59 ± 0.05 |

| This compound (50 µM) | 35.2 ± 3.1 | 0.35 ± 0.04 | 0.87 ± 0.07 |

| This compound (100 µM) | 68.7 ± 5.4 | 0.12 ± 0.02 | 1.25 ± 0.11 |

Experimental Protocols

Detailed methodologies for key experiments to validate these hypotheses are provided below.

Protocol 1: Determination of Pro-Inflammatory Cytokine Levels

-

Cell Culture and Treatment: RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells will be seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight. Subsequently, cells will be pre-treated with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

ELISA: After the incubation period, the cell culture supernatant will be collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant will be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. Absorbance will be measured at 450 nm using a microplate reader.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Cell Lysis and Protein Quantification: Cells (RAW 264.7 or A549) will be treated as described above for the relevant time points. After treatment, cells will be washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates will be determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane will be blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Immunoblotting: The membranes will be incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, Bcl-2, Bax, cleaved caspase-3, and β-actin. After washing with TBST, the membranes will be incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Apoptosis Assay by Flow Cytometry

-

Cell Culture and Treatment: A549 cells will be seeded in 6-well plates and treated with varying concentrations of this compound (25, 50, 100 µM) or vehicle for 48 hours.

-

Cell Staining: After treatment, both floating and adherent cells will be collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells will then be stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) will be determined.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Caption: Hypothesized induction of apoptosis by this compound.

Caption: Proposed experimental workflow for this compound research.

This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the potential mechanisms of action of this compound. It is our hope that this will stimulate further research into this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kutkoside-an iridoid glycoside, exerts anti-proliferative effects in drug-resistant human oral carcinoma cells by targeting PI3K/AKT signalling pathway, inducing apoptosis and suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Harpagoside Inhibits RANKL-Induced Osteoclastogenesis via Syk-Btk-PLCγ2-Ca(2+) Signaling Pathway and Prevents Inflammation-Mediated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cornel iridoid glycoside inhibits inflammation and apoptosis in brains of rats with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Adoxoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adoxoside

This compound is a naturally occurring iridoid glycoside found in several plant species, including Viburnum japonicum and Fouquieria splendens.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, making them a subject of interest in drug discovery.[2] The chemical structure of this compound, characterized by a cyclopentane[c]pyran ring system linked to a glucose moiety, provides a unique scaffold for potential therapeutic applications.[1] While extensive research on many iridoid glycosides has revealed significant pharmacological potential, including anti-inflammatory, antioxidant, and neuroprotective effects, the specific bioactivities of this compound remain largely unexplored.[2][3] This guide outlines a comprehensive in silico approach to predict and characterize the bioactivity of this compound, providing a foundational workflow for its investigation as a potential therapeutic agent.

Principles of In Silico Bioactivity Prediction for Natural Products

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and characterize potential drug candidates.[4] For natural products like this compound, in silico methods can elucidate potential molecular targets and mechanisms of action, guiding further experimental validation. The primary in silico methodologies applicable to the study of this compound include:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. It is used to estimate the binding affinity and analyze the interactions between the ligand and the active site of the protein.[5][6]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds based on their structural features.

-

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This can be used to screen large compound libraries for molecules with similar activity profiles.[7]

-

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction: In silico models can predict the pharmacokinetic and toxicological properties of a compound, which is crucial for assessing its drug-likeness and potential for clinical success.

Proposed In Silico Workflow for this compound Bioactivity Prediction

Given the limited specific data on this compound, a structured in silico investigation is proposed to identify its most probable biological targets and activities. This workflow is based on established methodologies for the computational analysis of natural products.[4][7][8]

Potential Bioactivities and Therapeutic Targets of this compound

Based on the known activities of structurally related iridoid glycosides, the following bioactivities and corresponding molecular targets are proposed for the in silico investigation of this compound.

Anti-inflammatory Activity

Many iridoid glycosides exhibit anti-inflammatory properties.[3][9] A potential mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and represents another plausible target for this compound.

Antioxidant Activity

The antioxidant properties of natural compounds are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant enzymes.[10][11][12] The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound could potentially disrupt the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and the expression of antioxidant genes.

Anti-HIV Activity

While the evidence is preliminary, the potential for this compound to inhibit HIV-1 reverse transcriptase (RT) warrants investigation. HIV-1 RT is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy.[13][14][15] Molecular docking can be employed to predict the binding of this compound to the nucleoside/nucleotide or non-nucleoside inhibitor binding pockets of HIV-1 RT.

Data Presentation: Hypothetical In Silico Prediction Results for this compound

The following tables summarize the types of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Predicted Binding Affinities of this compound with Potential Therapeutic Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| NF-κB (p50/p65) | 1VKX | -9.2 | Arg57, Lys147, Gln221 |

| Keap1 | 4CXT | -7.9 | Ser508, Ser602, Arg415 |

| HIV-1 RT | 1RTD | -8.8 | Lys101, Tyr181, Tyr188 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Detailed Methodologies for Key In Silico Experiments

Molecular Docking Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.[1]

-

Generate a low-energy 3D conformation of the ligand.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the target protein based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

Perform the docking simulation using software such as AutoDock Vina or Glide.

-

Generate a set of possible binding poses for this compound within the defined binding site.

-

-

Analysis of Results:

-

Rank the docking poses based on their predicted binding affinities (scoring functions).

-

Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein.

-

ADMET Prediction Protocol

-

Input:

-

Provide the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

-

-

Model Selection:

-

Utilize a variety of established in silico ADMET prediction models, which can be accessed through commercial software packages (e.g., Discovery Studio, Schrödinger Suite) or web-based platforms (e.g., SwissADME, pkCSM).

-

-

Prediction:

-

Submit the structure of this compound to the selected models for the prediction of various ADMET properties, including but not limited to:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

-

Analysis:

-

Consolidate the predicted ADMET properties into a comprehensive profile.

-

Evaluate the drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five).

-

Identify any potential liabilities that may need to be addressed in subsequent drug development efforts.

-

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging a combination of molecular docking, ADMET prediction, and pathway analysis, researchers can efficiently generate hypotheses regarding the therapeutic potential of this natural product. The proposed workflow, from target identification to the prediction of pharmacokinetic properties, offers a rational and resource-effective approach to guide the experimental validation of this compound as a promising lead compound in drug discovery. The insights gained from such computational studies will be invaluable for unlocking the full therapeutic potential of this compound and other related iridoid glycosides.

References

- 1. This compound | C17H26O10 | CID 11079666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing the Role of Iridoids as Potential Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Inhibitors Using Molecular Docking; Molecular Docking Simulation; Molecular Mechanics Poisson–Boltzmann Surface Area; Frontier Molecular Orbital Theory; Molecular Electrostatic Potential; and Absorption, Distribution, Metabolism, Excretion, and Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model | MDPI [mdpi.com]

- 7. In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of HIV-1 reverse transcription: basic principles of drug action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Adoxoside Solubility: A Technical Guide for Researchers

For Immediate Release

Quantitative Solubility Data

A thorough review of scientific databases and literature sources did not yield specific quantitative solubility values for adoxoside. The absence of such data highlights a research gap and underscores the importance of the experimental protocols detailed in this guide. Researchers are encouraged to perform their own solubility studies to ascertain the precise solubility of this compound in solvents relevant to their specific applications.

For reference, a general solubility table for a hypothetical compound with characteristics similar to iridoid glycosides is provided below. Note: These values are illustrative and are not actual experimental data for this compound.

| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) | Temperature (°C) |

| Water | Low | Low | 25 |

| Methanol | Moderate | Moderate | 25 |

| Ethanol | Moderate | Moderate | 25 |

| Dimethyl Sulfoxide (DMSO) | High | High | 25 |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, two standard experimental protocols are detailed below: the Shake-Flask Method for equilibrium solubility and a general protocol for kinetic solubility.

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Quantification of Solute:

-

Carefully collect a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

The Natural Abundance of Adoxoside in Viburnum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxoside, an iridoid glycoside, is a naturally occurring compound found within the plant genus Viburnum. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural abundance of this compound in various Viburnum species. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This document summarizes the available quantitative data, details relevant experimental protocols for extraction and quantification, and explores the known signaling pathways associated with related iridoid glycosides.

Data Presentation: Natural Abundance of this compound

The available scientific literature indicates that this compound has been successfully isolated from Viburnum japonicum.[1] However, a thorough review of existing research reveals a notable scarcity of specific quantitative data regarding the concentration or percentage yield of this compound in this or any other Viburnum species. While the presence of this compound is confirmed, its natural abundance has not been systematically quantified and reported in a comparative manner across different species or plant tissues.

The genus Viburnum is well-recognized for its rich content of iridoid glycosides.[2] This suggests that other species within the genus may also be sources of this compound, though comprehensive phytochemical analyses are required to confirm this and to quantify the respective yields. The lack of specific quantitative data highlights a significant research gap and an opportunity for further investigation in the field of natural product chemistry.

Table 1: Reported Presence of this compound in Viburnum Species

| Viburnum Species | Plant Part | Quantitative Data (Concentration/Yield) | Reference |

| Viburnum japonicum | Not Specified | Data not available in reviewed literature | [1] |

Experimental Protocols

While a specific, validated protocol for the quantification of this compound in Viburnum species is not detailed in the reviewed literature, a general methodology for the extraction and analysis of iridoid glycosides from plant material can be outlined. This protocol is based on established techniques for similar compounds and provides a framework for researchers to develop a validated method for this compound.

Extraction of Iridoid Glycosides

This protocol describes a general procedure for the extraction of iridoid glycosides from Viburnum plant material.

Materials:

-

Dried and powdered Viburnum plant material (e.g., leaves, bark)

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Rotary evaporator

-

Ultrasonic bath or shaker

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Maceration: Weigh a known amount of the powdered plant material and place it in a suitable flask. Add a solvent, typically a methanol-water mixture (e.g., 80% methanol), in a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Extraction: Agitate the mixture using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30-60 minutes) at room temperature. This process is often repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: After each extraction cycle, separate the solid material from the solvent by filtration or centrifugation. Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 50°C) to obtain a crude extract.

-

Sample Preparation for HPLC: Redissolve a known amount of the crude extract in the initial mobile phase of the HPLC system. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC-UV method suitable for the quantification of iridoid glycosides like this compound. Method development and validation are crucial for accurate and reliable results.

Instrumentation:

-